6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-17-10-14-7-8-20(12-15(14)11-18(17)26-2)19(22)9-13-3-5-16(6-4-13)21(23)24/h3-6,10-11H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSARNASPVXQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at positions 6 and 7 of the tetrahydroisoquinoline core. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Nitration: Finally, the nitro group is introduced by nitrating the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as tin(II) chloride, resulting in the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of various substituted derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors for enzymes and receptors involved in neurological disorders.
Materials Science: Its unique electronic properties have been explored for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has been investigated for its potential as a fluorescent probe for imaging applications due to its ability to interact with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Overview
6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a synthetic derivative of the tetrahydroisoquinoline (TIQ) scaffold. Its structure features:
- 6,7-Dimethoxy groups on the aromatic ring, which enhance lipophilicity and may reduce oxidative metabolism.
- A 2-[(4-nitrophenyl)acetyl] substituent , introducing a strong electron-withdrawing nitro group that influences binding affinity and pharmacokinetic properties.
Comparison with Key Structural Analogs
Activity Modulation via Substituent Modifications
ADAMTS-4 Inhibitors ()
- 6,7-Dimethoxy-TIQ Derivatives: In ADAMTS-4 inhibitor studies, the 6,7-dimethoxy group was found non-essential for activity. Deletion of the "cycle 1" substituent (e.g., compound 2d) maintained or improved potency (IC₅₀ ~1.8 μM) compared to the parent dimethoxy-TIQ derivatives .
- Key Insight : The dimethoxy groups may contribute to solubility but are dispensable for target engagement in this context.
P-glycoprotein (P-gp) Inhibitors ()
- Triazole-Substituted TIQs : Compounds like 7h (6,7-dimethoxy-TIQ with a triazole-phenethyl group) exhibit potent P-gp inhibition (EC₅₀ = 127.5 nM) and low cytotoxicity (TI >784.3). The triazole group enhances hydrogen bonding and π-π stacking .
- Target Compound Comparison : The nitroacetyl group may offer distinct electronic effects but could reduce solubility compared to triazole derivatives.
Pharmacological and Toxicological Profiles
Neurotoxicity ()
- Catechol TIQs (e.g., Salsolinol): Endogenous catechol TIQs like salsolinol (6,7-dihydroxy-TIQ) are neurotoxic due to MAO-mediated oxidation to neurotoxic ions (e.g., N-methyl-isoquinolinium).
Beta-Adrenoceptor Activity ()
- 1-Aryl-6,7-dimethoxy-TIQs: Derivatives with aryl groups at position 1 show weak beta-adrenoceptor agonism/antagonism.
- Target Compound: The nitroacetyl group at position 2 may redirect activity toward non-adrenergic targets (e.g., enzymes or transporters) .
Research Implications
- Substituents at position 2 dictate target selectivity (e.g., enzymes vs. transporters).
- Therapeutic Potential: The nitroacetyl group’s electron-withdrawing nature may favor interactions with nitroreductases or cytochrome P450 enzymes, suggesting utility in prodrug designs.
Biological Activity
6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline (DMNPA) is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention due to its unique structural features and potential biological activities. The following sections explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula of DMNPA is , with a molecular weight of approximately 356.3725 g/mol. Its structure includes methoxy groups at the 6 and 7 positions and a 4-nitrophenylacetyl moiety at the 2 position. This configuration is significant for its biological interactions and pharmacological properties.
1. Antioxidant Properties
DMNPA exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Research has indicated that it alters the expression of proteins associated with oxidative stress response, thereby shielding neuronal cells from damage caused by reactive oxygen species (ROS) . The compound has been shown to regulate pathways involved in cellular defense mechanisms, such as the Nrf2/Keap1 pathway, which plays a pivotal role in antioxidant gene expression .
2. Neuroprotective Effects
In various studies, DMNPA demonstrated significant neuroprotective effects. For instance, it has been reported to reverse downregulation of glutathione peroxidase 4 (GPX4), an enzyme critical for preventing ferroptosis in neuronal cells . Additionally, DMNPA administration in animal models of intracerebral hemorrhage showed a reduction in oxidative damage and improved neuronal survival .
3. Interaction with Drug Transporters
DMNPA interacts selectively with P-glycoprotein and other multidrug resistance-associated proteins. Such interactions are vital for understanding the pharmacokinetics and bioavailability of the compound in therapeutic applications . The structure of DMNPA allows for modifications that can enhance its efficacy against these transporters.
Case Studies
A recent study explored the effects of DMNPA on neuroblastoma cell lines (SH-SY5Y) under oxidative stress conditions induced by glutamate. The results indicated that DMNPA significantly reduced intracellular calcium accumulation and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Neuroprotection | SH-SY5Y Cells | Reduced oxidative damage and calcium accumulation |
| Antioxidant Activity | N2a/APP Cells | Upregulation of antioxidant genes via Nrf2 pathway |
Potential Applications
Given its biological activities, DMNPA presents potential applications in:
- Neurodegenerative Disease Treatment : Its neuroprotective and antioxidant properties make it a candidate for treating conditions like Alzheimer's disease.
- Drug Development : Understanding its interaction with drug transporters can aid in designing more effective pharmaceuticals.
Q & A
Basic: What are the established synthetic routes for 6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline?
Answer:
The compound’s synthesis typically involves reductive amination and functional group modifications. Key steps include:
- Reduction of nitrovinyl intermediates using LiAlH₄ in THF (61% yield after 20 hours) to generate ethylamine derivatives .
- Hydrogenation with Pd/C catalyst under H₂ for 48 hours to remove protecting groups (e.g., benzyl), achieving 53% yield after purification via silica gel chromatography .
- Condensation reactions with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under argon reflux (16 hours), followed by acid/base workup to isolate the final product .
Key Parameters for Optimization:
| Step | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| Nitro reduction | LiAlH₄/THF, 20h | 61% | |
| Hydrogenation | Pd/C, H₂, 48h | 53% |
Basic: What spectroscopic and analytical methods are used for structural confirmation?
Answer:
Structural validation relies on:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., dimethoxy groups at C6/C7) and acetyl/nitrophenyl moieties. For example, methoxy protons appear as singlets at δ ~3.8 ppm .
- LC/MS : To verify molecular weight (e.g., [M+H]+ peaks) and purity (>95% by UV-HPLC) .
- Elemental analysis : For empirical formula confirmation (e.g., C, H, N within 0.4% of theoretical values) .
Advanced: How can researchers optimize the yield of the reductive amination step?
Answer:
Yield improvements may involve:
- Catalyst screening : Replace LiAlH₄ with NaBH₄/CeCl₃ or catalytic hydrogenation (e.g., Raney Ni) to reduce side reactions .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Temperature control : Lower reaction temperatures (0–5°C) during nitro reduction to minimize decomposition .
Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. cytotoxicity)?
Answer:
Discrepancies arise from:
- Purity variability : Ensure >98% purity via preparative HPLC and confirm with orthogonal methods (e.g., NMR vs. LC-MS) .
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HEK293), exposure times (24–72h), and dose ranges (1–100 µM) .
- Metabolic interference : Test metabolites using liver microsomes to rule out off-target effects .
Advanced: What computational strategies predict target interactions for SAR studies?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with β-tubulin or DNA topoisomerase II, focusing on the nitrophenyl group’s electron-withdrawing effects .
- MD simulations : Analyze stability of the tetrahydroisoquinoline core in lipid bilayers (CHARMM force field) to assess membrane permeability .
Advanced: How to assess chemical stability under storage conditions?
Answer:
- Stress testing : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
- pH stability : Dissolve in buffers (pH 1–12) and quantify intact compound using LC-MS .
Advanced: What in vitro models are suitable for evaluating anticancer mechanisms?
Answer:
- Apoptosis assays : Annexin V/PI staining in leukemia (K562) or breast cancer (MDA-MB-231) cells .
- Mitochondrial toxicity : JC-1 staining to measure ΔΨm collapse .
Advanced: How to design derivatives for improved solubility without compromising activity?
Answer:
- Prodrug strategies : Introduce phosphate esters at the acetyl group for enhanced aqueous solubility .
- Salt formation : Synthesize hydrochloride or mesylate salts and compare solubility in PBS vs. DMSO .
Advanced: What methods quantify metabolic stability in preclinical studies?
Answer:
- Liver microsomal assays : Incubate with NADPH (1 mM) for 60 minutes, quantify parent compound loss via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment .
- RNAi knockdown : Compare activity in target-knockdown vs. wild-type cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
